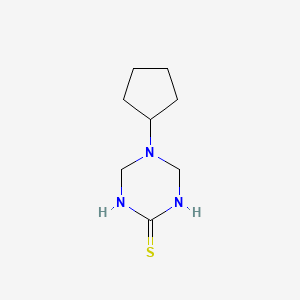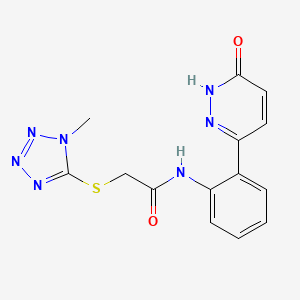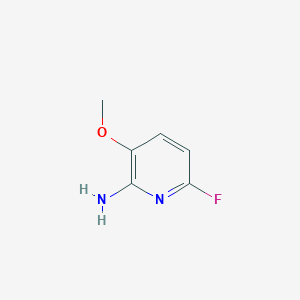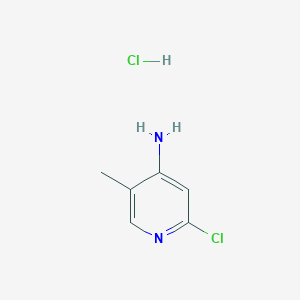![molecular formula C18H17NO4S3 B2857089 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide CAS No. 896333-08-7](/img/structure/B2857089.png)
4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide” contains several functional groups. The “4-methoxy” indicates a methoxy group (-OCH3) attached to the fourth carbon of a benzene ring. The “N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide” part indicates an amide group (-CONH2) attached to a benzene ring, with a complex group attached to the nitrogen of the amide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzene and thiophene rings, the polar amide group, and the ether group in the methoxy moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the amide could result in higher melting and boiling points compared to nonpolar compounds of similar size .Applications De Recherche Scientifique
Transformation and Excretion in Biological Systems
Research has been conducted on the transformation and excretion of drugs similar to 4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide in biological systems, such as metoclopramide. Studies on metoclopramide in rabbits have identified several transformation products in urine, providing insights into the drug's metabolism and potential implications for therapeutic applications and toxicity studies (Arita et al., 1970).
Radioligand Development for Neurological Imaging
Compounds with benzamide structures have been explored as radioligands for neurological imaging. For instance, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole has been evaluated as an in vivo radioligand for acetylcholinesterase, highlighting the potential of benzamide derivatives in developing diagnostic tools for neurological disorders (Brown-Proctor et al., 1999).
Bioanalytical Method Development
Analytical methods have been developed for quantifying similar compounds in biological matrices, demonstrating the importance of analytical techniques in drug development and pharmacokinetic studies. For example, a method using micro-extraction and LC-MS/MS was developed for a glyburide analogue in mouse plasma and whole blood, which could be applicable to studying the pharmacokinetics of 4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide (Zalavadia, 2016).
Neurological Disease Studies
Benzamide derivatives have been used in studies of neurological diseases, such as Alzheimer's, where selective serotonin 1A molecular imaging probes have been employed to quantify receptor densities in the brain. This suggests potential applications of benzamide derivatives in understanding and diagnosing neurological conditions (Kepe et al., 2006).
Gastrointestinal Motility Research
Benzamide derivatives, such as metoclopramide, have been extensively studied for their effects on gastrointestinal motility, suggesting potential research applications of 4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide in gastrointestinal disorders. Metoclopramide's effects include improved tone and peristalsis of the stomach, which could be relevant for studying similar compounds (Pinder et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-23-14-8-6-13(7-9-14)18(20)19-12-16(15-4-2-10-24-15)26(21,22)17-5-3-11-25-17/h2-11,16H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOPVRSIVKLCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2857006.png)
![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2857008.png)
![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2857016.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B2857020.png)
![1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2857021.png)



![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)

![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)
